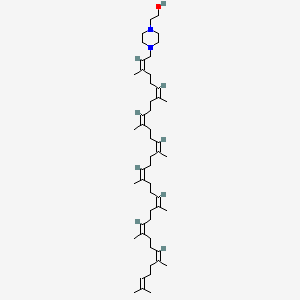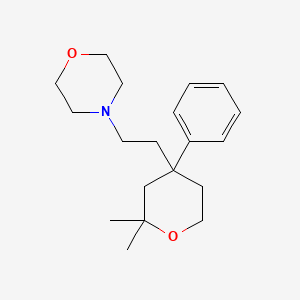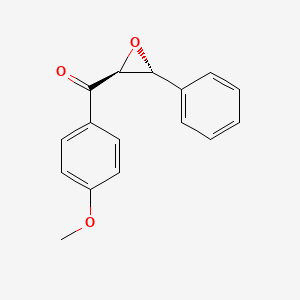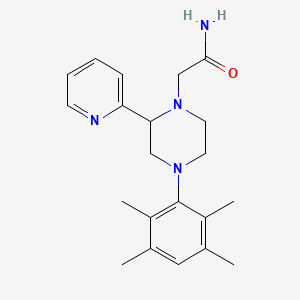
Isogmelinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isogmelinol is a lignan, a type of natural compound found in plants. It is structurally related to other lignans such as gmelinol and neogmelinol. These compounds are known for their unique structural characteristics and potential biological activities, including antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isogmelinol typically involves several key steps. One common method is the asymmetric interrupted Feist-Benary reaction, which allows for the stereoselective formation of the compound . Another approach involves the radical annulation route, which has been used to synthesize both this compound and related compounds like paulownin .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. Detailed industrial methods are not widely published, but they likely follow principles of green chemistry to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Isogmelinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying lignan synthesis and reactivity.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: Its unique structural properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of isogmelinol involves its interaction with specific molecular targets. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Isogmelinol is structurally similar to other lignans such as gmelinol and neogmelinol. it has unique features that distinguish it from these compounds:
Gmelinol: Shares a similar core structure but differs in the arrangement of functional groups.
Neogmelinol: A stereoisomer of this compound, meaning it has the same molecular formula but a different spatial arrangement of atoms.
These differences in structure can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
597-01-3 |
|---|---|
Formule moléculaire |
C22H26O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(3R,3aS,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3/t15-,20-,21-,22-/m1/s1 |
Clé InChI |
MEIWPHMJWJAVIY-FPHUIIFBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)



![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)






